Cas no 2035019-07-7 ((2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide)

(2E)-N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic compound featuring a benzofuran-thiophene hybrid structure. Its key advantages include a conjugated π-system, which may enhance electronic properties for potential applications in materials science or medicinal chemistry. The presence of both benzofuran and thiophene moieties offers structural diversity, while the hydroxyl and amide functional groups provide sites for further derivatization or intermolecular interactions. The (2E)-prop-2-enamide configuration ensures stereochemical stability, making it suitable for studies requiring precise molecular geometry. This compound's unique scaffold could be valuable in designing bioactive molecules or functional materials, warranting further investigation into its physicochemical and biological properties.
(2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide structure
2035019-07-7 structure
Product Name:(2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide
CAS No:2035019-07-7
MF:C18H17NO3S
MW:327.3975
CID:5354906
Update Time:2025-06-15

(2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide
    • (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
    • (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide
    • Inchi: 1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)22-16)12-19-17(20)7-6-13-8-9-23-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+
    • InChI Key: ACZFWAOVOPVIJN-VOTSOKGWSA-N
    • SMILES: S1C([H])=C([H])C(=C1[H])/C(/[H])=C(\[H])/C(N([H])C([H])([H])C(C([H])([H])[H])(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2O1)O[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 456
  • XLogP3: 2.8
  • Topological Polar Surface Area: 90.7

(2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide

Recent Advances in the Study of (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide (CAS: 2035019-07-7)

The compound (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide (CAS: 2035019-07-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's promising role as a modulator of key signaling pathways involved in inflammation and cancer. The structural backbone of (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide, which combines benzofuran and thiophene moieties, is believed to contribute to its bioactivity. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and computational modeling, to optimize the compound's yield and purity. These efforts have facilitated further pharmacological evaluations.

In vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on specific kinases and inflammatory mediators. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide effectively suppressed the activity of NF-κB, a transcription factor implicated in chronic inflammatory diseases. Additionally, preliminary data from animal models suggest that the compound may have anti-tumor properties, particularly in malignancies driven by dysregulated kinase signaling.

Despite these promising findings, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Recent pharmacokinetic studies indicate that (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide has moderate bioavailability and requires further structural optimization to enhance its metabolic stability. Researchers are also exploring its potential as a lead compound for developing derivatives with improved efficacy and safety profiles.

In conclusion, (2E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide represents a promising candidate for therapeutic development in inflammation and oncology. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and evaluating its clinical potential. The ongoing studies underscore the importance of this compound in advancing our understanding of chemical biology and drug discovery.

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